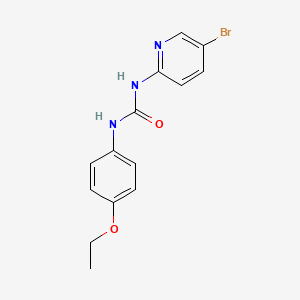

![molecular formula C21H35N5O B5501793 1'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501793.png)

1'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves complex chemical reactions, including ring closure, heterocyclization, and condensation processes. For example, the synthesis of pyrazolopyridine derivatives can be achieved through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins under metal-free conditions at room temperature, indicating a potential pathway for synthesizing related compounds like the one (Ravi et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds can be characterized using X-ray crystallography, NMR, and IR spectroscopies, revealing significant details about their geometry, conformation, and electronic structure. For instance, the structural analysis of 2,2'-bis(pyrazol-1-yl)-4,4'-bipyridine derivatives provided insights into their twisting about the central pyridine-pyridine bond and the coplanarity of pyrazole rings with attached pyridine rings, which could offer clues into the molecular structure of the compound (Phillip & Steel, 1995).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can vary widely, depending on their structural features. For instance, the presence of pyrazole and pyridine rings can lead to specific reactivity patterns, such as nucleophilic attacks at certain positions, which are crucial for further functionalization or for inducing specific chemical reactions (Halim & Ibrahim, 2022).

Applications De Recherche Scientifique

Antioxidant, Antitumor, and Antimicrobial Activities

Compounds structurally related to the query chemical have been synthesized and evaluated for their biological activities. For instance, derivatives of pyrazolopyridines have been reported to exhibit significant antioxidant, antitumor, and antimicrobial activities. The synthesis of these compounds through microwave-assisted techniques has shown them to possess high activity against liver and breast cancer cell lines, as well as Gram-positive and Gram-negative bacteria and fungi (El‐Borai et al., 2013).

Molecular Docking and Antimicrobial Activity

Further studies include the synthesis of novel pyridine and fused pyridine derivatives, which underwent molecular docking screenings towards specific target proteins. These compounds have exhibited antimicrobial and antioxidant activity, providing insights into their potential therapeutic applications (Flefel et al., 2018).

Uroselective Alpha 1-Adrenoceptor Antagonists

Additionally, research into arylpiperazines, a class of compounds related to the query chemical, has identified them as alpha 1-adrenoceptor subtype-selective antagonists. These compounds have shown potential for treating conditions related to the human lower urinary tract, exhibiting significant selectivity and affinity (Elworthy et al., 1997).

Structural Analysis and Crystallography

Research into the structural and molecular properties of related compounds, such as isothiazolopyridines and their derivatives, has provided valuable insights into their chemical behavior and potential applications in the development of new therapeutic agents (Karczmarzyk & Malinka, 2004).

Mécanisme D'action

Propriétés

IUPAC Name |

[1-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N5O/c1-17-19(14-23(2)22-17)15-24-12-7-20(8-13-24)26-11-5-6-18(16-26)21(27)25-9-3-4-10-25/h14,18,20H,3-13,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEAMTYZESXASW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CN2CCC(CC2)N3CCCC(C3)C(=O)N4CCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-3-{[4-(2-hydroxyethyl)piperidin-1-yl]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5501717.png)

![1-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5501726.png)

![4-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}-2-piperazinone](/img/structure/B5501735.png)

![methyl 6-{[2-methyl-4-(2-methylphenyl)piperazin-1-yl]methyl}pyridine-2-carboxylate](/img/structure/B5501738.png)

![2,6-dimethyl-4-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5501746.png)

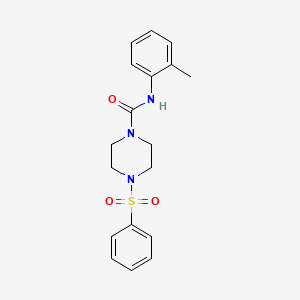

![N~1~,N~1~-diethyl-N~4~-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5501749.png)

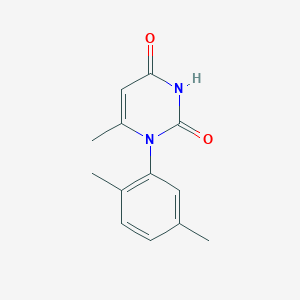

![1-[(5-methoxy-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5501771.png)

![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide](/img/structure/B5501775.png)

![4-({3-[(benzylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5501781.png)

![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501788.png)

![3-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole](/img/structure/B5501805.png)